REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:10]([OH:12])=O.S(=O)(=O)(O)O.O.[NH2:19][NH2:20]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:10]([NH:19][NH2:20])=[O:12] |f:2.3|
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Name
|
|
Quantity
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70.4 g
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Type
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reactant
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Smiles
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FC1=C(C(=CC=C1)F)CC(=O)O
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Name
|
|
Quantity
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35 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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700 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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O.NN
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Type
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CUSTOM
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Details
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by shaking in succession with water, 2N sodium carbonate solution and again with water
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The reaction mixture is then concentrated by evaporation
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Type
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EXTRACTION
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Details
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the solution is extracted
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Type
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DRY_WITH_MATERIAL
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Details
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After drying over magnesium sulphate
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Type
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CONCENTRATION
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Details
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the organic phase is concentrated by evaporation
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Type
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DISSOLUTION
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Details
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The residue is dissolved in 560 ml of ethanol
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Type
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TEMPERATURE
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Details
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the whole is heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 days
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Duration
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4 d
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
FILTRATION
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Details
|
the resulting crystals are filtered off
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Type
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CUSTOM
|
Details
|
to yield 56.4 g (74% of the
|
Name
|
|
Type
|
product
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Smiles
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FC1=C(C(=CC=C1)F)CC(=O)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |